CBP/p300-IN-1 is a small molecule inhibitor designed to selectively target the histone acetyltransferase activities of the CREB-binding protein (CBP) and p300. These proteins play crucial roles in regulating gene expression through acetylation of histones and other proteins. The development of CBP/p300-IN-1 is part of ongoing research aimed at understanding the distinct biological functions of these two coactivators, which, despite their similarities, exhibit unique substrate specificities and regulatory mechanisms.
CBP/p300-IN-1 was identified through high-throughput screening methods aimed at finding compounds that modulate the activity of CBP and p300. The compound belongs to a class of inhibitors that target the acetyl-CoA binding site within the histone acetyltransferase domain of these proteins. This classification is significant as it positions CBP/p300-IN-1 as a potential therapeutic agent in diseases where dysregulation of acetylation processes is implicated, such as cancer, diabetes, and obesity .
The synthesis of CBP/p300-IN-1 involves several key steps:
The molecular structure of CBP/p300-IN-1 reveals a complex arrangement that facilitates its interaction with the acetyl-CoA binding site of the histone acetyltransferase domain. Key structural features include:
Data from crystallography studies indicate that CBP/p300-IN-1 occupies a unique position within the active site, effectively blocking substrate access .
CBP/p300-IN-1 primarily acts as an inhibitor by competing with acetyl-CoA for binding to the active site of CBP and p300. The mechanism can be described as follows:
The mechanism by which CBP/p300-IN-1 exerts its effects involves several steps:
CBP/p300-IN-1 exhibits several notable physical and chemical properties:
Analytical methods such as HPLC and mass spectrometry are employed to monitor these properties during synthesis and formulation .
CBP/p300-IN-1 has several scientific applications:
CREB Binding Protein and E1A Binding Protein P300 (CBP/p300) constitute a conserved family of transcriptional coactivators that serve as master regulators of epigenetic modifications. These multifaceted proteins integrate diverse signaling pathways to control gene expression programs essential for cellular homeostasis, development, and stress responses. Their dysfunction is implicated in numerous pathological conditions, ranging from developmental disorders to cancer and neurodegenerative diseases, making them attractive therapeutic targets. The development of CBP/p300-IN-1 represents a chemical probe designed to specifically inhibit the bromodomain functions of these coactivators, providing a tool for dissecting their biological roles and therapeutic potential [4] [8].
CBP/p300 orchestrates gene expression through three primary mechanisms that collectively reshape the chromatin landscape and recruit transcriptional machinery. First, their intrinsic histone acetyltransferase (HAT) activity modifies nucleosomal histones at promoter and enhancer regions, reducing chromatin compaction and facilitating DNA accessibility. The HAT domain specifically acetylates all four core histones (H2A, H2B, H3, H4) at multiple lysine residues, with H3 lysine 27 acetylation (H3K27ac) serving as a hallmark of active enhancers. Cryo-EM structural analyses reveal that p300/CBP preferentially recognizes histone H4 N-terminal tail acetylation (H4K12ac/K16ac) through its bromodomain, subsequently acetylating non-H4 histone N-termini within the same nucleosome. This propagation is particularly evident in H2B N-terminal acetylation, which correlates strongly with enhancer activation and RNA polymerase II recruitment [3] [6].
Second, CBP/p300 functions as a molecular scaffold that physically bridges DNA-bound transcription factors with the basal transcriptional machinery. This scaffolding function is facilitated by multiple protein-interaction domains that engage in multivalent interactions with diverse regulatory proteins:
Table 1: CBP/p300 Protein Interaction Domains and Binding Partners
Domain | Structural Features | Key Binding Partners | Functional Consequences |
---|---|---|---|
TAZ1 (CH1) | Cysteine/Histidine-rich region 1 | Hypoxia-inducible factor 1α, p53 | Hypoxic response; DNA damage signaling |
KIX | Kinase-inducible domain interaction | CREB, c-Myb, MLL | cAMP signaling; hematopoietic development |
TAZ2 (CH3) | Cysteine/Histidine-rich region 3 | p53, NF-κB, STAT proteins | Inflammatory signaling; apoptosis |
Nuclear Receptor ID | Steroid receptor interaction motif | Androgen receptor, Estrogen receptor | Hormone-responsive gene expression |
Bromodomain | Acetyl-lysine recognition module | Acetylated histones, Transcription factors | Enhancer/promoter targeting |
Third, CBP/p300 exhibits non-histone protein acetyltransferase activity, modifying transcription factors (p53, E2F), signaling molecules, and chromatin regulators. This post-translational modification can alter protein stability, DNA-binding affinity, or protein-protein interactions, creating feed-forward regulatory loops that amplify transcriptional responses. The enzymatic mechanism involves a Theorell-Chance ("hit and run") kinetic process where acetyl-CoA binding precedes transient engagement with the lysine substrate, explaining the broad substrate specificity [4] [10]. An autoinhibitory loop within the HAT domain maintains basal activity until displaced by activator binding or autoacetylation, providing regulatory control over catalytic function [10].
The bromodomain of CBP/p300 functions as an acetyl-lysine reader module that targets these coactivators to acetylated chromatin regions, establishing a positive feedback loop for epigenetic activation. This domain adopts a conserved left-handed four-helix bundle fold with two interhelical loops (ZA and BC loops) forming a hydrophobic pocket for acetyl-lysine recognition. Unlike other bromodomains, CBP/p300 exhibits distinct substrate preferences dictated by residues flanking the acetylated lysine. Structural analyses via NMR and X-ray crystallography reveal that the CBP bromodomain favors bulky hydrophobic residues at the Kac+1 and Kac+2 positions, a positively charged residue at Kac-1, and an aromatic residue at Kac-2 (e.g., H4K20ac: -RHR-Kac-VL-) [7].
Table 2: Bromodomain Recognition Specificity Across HAT Families
Bromodomain | Preferred Sequence Context | Representative Substrates | Biological Function |
---|---|---|---|
CBP | Φ-X-Kac-Φ (Φ: bulky hydrophobic) | H4K20ac, H3K18ac, p53K382ac | Enhancer activation; p53 regulation |
PCAF | Kac-X-X-(F/Y/R) | H3K36ac, HIV Tat-K50ac | Transcriptional elongation; viral transactivation |
BRD4 (BD1) | Kac-X-X-X-Kac | H4K5ac/K8ac, H3K14ac | Super-enhancer formation |
The bromodomain's function extends beyond simple epigenetic marking. It enables allosteric regulation of the HAT domain, as demonstrated by studies showing that bromodomain inhibitors can paradoxically increase or decrease histone acetylation depending on cellular context. In recombinant full-length p300, the inhibitor I-CBP112 increases nucleosome acetylation up to 3-fold, suggesting bromodomain occupancy modulates catalytic activity through interdomain communication. This allostery facilitates targeted acetylation propagation within nucleosomes, where bromodomain engagement with H4K12ac/K16ac positions the catalytic center to preferentially acetylate H2B N-terminal tails (H2BK12ac, K15ac, K16ac, K20ac) at rates 4.3-46 times higher than unmodified nucleosomes [3] [5]. This directional acetylation has functional consequences: H2BNTac promotes H2A-H2B dimer dissociation from nucleosomes, locally destabilizing chromatin to facilitate transcriptional activation [3].
Inhibition of the bromodomain with CBP/p300-IN-1 disrupts this coordinated read-write function, leading to selective depletion of H3K27ac at enhancers and promoters. This epigenetic alteration preferentially downregulates genes involved in inflammatory signaling, oncogenesis, and immune activation, as demonstrated by transcriptomic analyses of treated cells. The compound achieves this through competitive occupancy of the acetyl-lysine binding pocket, with a binding affinity in the low micromolar range [1] [9].
Dysregulation of CBP/p300 function contributes to human pathologies through multiple molecular mechanisms, establishing these coactivators as compelling therapeutic targets. Genetic alterations include heterozygous germline mutations in CBP or p300 causing Rubinstein-Taybi syndrome, characterized by developmental delays, intellectual disability, and skeletal abnormalities. Somatic mutations occur in diverse malignancies, with inactivating mutations identified in colorectal, breast, gastric, pancreatic, and ovarian carcinomas. Chromosomal translocations involving CBP or p300 (e.g., t(8;22), t(11;22)) drive acute myeloid leukemia by generating fusion oncoproteins that disrupt differentiation programs [4] [8].
Beyond genetic lesions, altered expression and activity of CBP/p300 contribute to disease pathogenesis. In autoimmune disorders like juvenile idiopathic arthritis, synovial CD4+ T cells exhibit CBP/p300-mediated hyperacetylation at enhancers of pro-inflammatory cytokines (IL-2, IFN-γ, IL-17A). Pharmacological inhibition with CBP/p300 bromodomain inhibitors suppresses T-cell activation and cytokine production ex vivo, validating the pathway therapeutically [9]. In castration-resistant prostate cancer, CBP/p300 bromodomain activity sustains androgen receptor signaling independent of ligands, with inhibitors demonstrating significant tumor growth reduction (54%) in xenograft models [5].
The central positioning of CBP/p300 in longevity pathways provides additional therapeutic rationale. Caenorhabditis elegans studies demonstrate that the CBP ortholog CBP-1 acts downstream of histone demethylases (JMJD-1.2/JMJD-3.1) and upstream of mitochondrial unfolded protein response (UPRmt) transcription factors (ATFS-1) to extend lifespan during mitochondrial stress. Human population studies reveal positive correlations between CBP/p300 transcript levels, UPRmt gene expression, and longevity-associated genotypes. Forced p300 expression activates UPRmt in mammalian cells, while inhibition disrupts this protective response [6].
Table 3: Disease Associations with CBP/p300 Dysregulation
Disease Category | Molecular Mechanism | Consequence of Dysregulation |
---|---|---|
Developmental Disorders | Haploinsufficiency (germline mutations) | Impaired neural differentiation; skeletal defects |
Solid Tumors | Somatic mutations; Overexpression | Loss of tumor suppressor acetylation; oncogene activation |
Hematologic Malignancies | Chromosomal translocations | Chimeric oncoproteins blocking differentiation |
Autoimmune Diseases | Enhanced HAT activity in T-cells | Pro-inflammatory cytokine overproduction |
Neurodegeneration | Disrupted CREB signaling; mitochondrial dysfunction | Impaired stress response; protein aggregation |
Age-Related Decline | Compromised mitochondrial UPR | Accelerated aging phenotypes |
The pleiotropic functions of CBP/p300 create therapeutic challenges, as complete inhibition risks on-target toxicity. However, domain-specific targeting with compounds like CBP/p300-IN-1 offers precision: bromodomain inhibition preserves HAT activity while disrupting localized epigenetic reading and propagation. This selectivity potentially widens the therapeutic window for modulating disease-relevant transcriptional programs without global transcriptional shutdown [1] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: